molecular formula C12H17NO B14846085 3-Cyclopropoxy-4-ethyl-N-methylaniline

3-Cyclopropoxy-4-ethyl-N-methylaniline

Cat. No.: B14846085
M. Wt: 191.27 g/mol
InChI Key: ISVFAXDZFZJZSK-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-ethyl-N-methylaniline: is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features a cyclopropoxy group, an ethyl group, and a methylaniline moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-ethyl-N-methylaniline can be achieved through various methods. One common approach involves the alkylation of aniline derivatives . For instance, the methylation of aniline with methanol can be catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with NaOH as a base .

Another method involves the reduction of nitroarenes followed by alkylation. Nitrobenzene can be reduced using metal catalysts such as palladium, platinum, or nickel on various supports, followed by alkylation with appropriate alkylating agents .

Industrial Production Methods

Industrial production of such compounds often involves catalytic hydrogenation and alkylation processes . The use of transition metal catalysts like palladium or nickel is common due to their efficiency in reducing nitro groups and facilitating alkylation reactions .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-ethyl-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of metal catalysts.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium or nickel catalysts

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids

    Reduction: Formation of amines or other reduced derivatives

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

3-Cyclopropoxy-4-ethyl-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-ethyl-N-methylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-ethyl-N-methylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. The combination of the cyclopropoxy, ethyl, and methylaniline groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-cyclopropyloxy-4-ethyl-N-methylaniline

InChI

InChI=1S/C12H17NO/c1-3-9-4-5-10(13-2)8-12(9)14-11-6-7-11/h4-5,8,11,13H,3,6-7H2,1-2H3

InChI Key

ISVFAXDZFZJZSK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)NC)OC2CC2

Origin of Product

United States

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